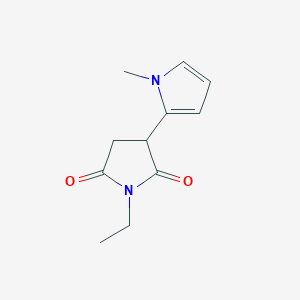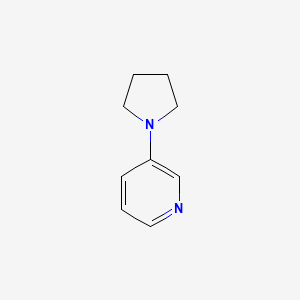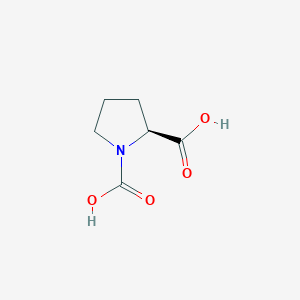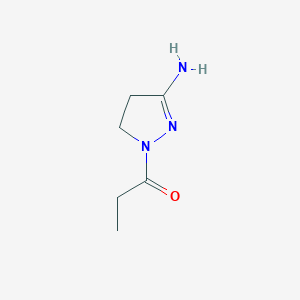![molecular formula C12H10ClNO B12878457 1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87388-55-4](/img/no-structure.png)
1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one is an organic compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a chlorophenyl group attached to a pyrrole ring, which is further connected to an ethanone group
Métodos De Preparación
The synthesis of 1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 4-chlorophenylhydrazine with an appropriate ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrrole ring. The final product is obtained after purification through recrystallization or chromatography .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process .
Análisis De Reacciones Químicas
1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Comparación Con Compuestos Similares
1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)ethanone: This compound lacks the pyrrole ring and has different chemical properties and reactivity.
1-(4-Chlorophenyl)-1H-pyrrole: This compound lacks the ethanone group and has distinct biological activities.
4-Chloroacetophenone: This compound has a similar chlorophenyl group but differs in its overall structure and applications
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Propiedades
| 87388-55-4 | |
Fórmula molecular |
C12H10ClNO |
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H10ClNO/c1-8(15)11-6-14-7-12(11)9-2-4-10(13)5-3-9/h2-7,14H,1H3 |
Clave InChI |
CPOUDFKDYUMSFC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)






